molecular formula C13H19NO3 B6310535 N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde;  98% CAS No. 1335034-80-4

N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98%

Cat. No. B6310535
CAS RN: 1335034-80-4
M. Wt: 237.29 g/mol
InChI Key: RVKGEQNCWLODKY-LXKPXOPUSA-N
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Description

N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98% is a chemical compound that has a variety of uses in scientific research. It is an important component of many biochemical and physiological experiments, and its versatility makes it a valuable tool for researchers.

Scientific Research Applications

N-Boc-(+/-)-cis (N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98%) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including peptides, nucleosides, and other organic molecules. It has also been used as a catalyst in the synthesis of a variety of pharmaceuticals and other organic molecules. Additionally, it has been used in the synthesis of a variety of biopolymers, such as polysaccharides and proteins.

Mechanism of Action

N-Boc-(+/-)-cis (N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98%) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98% acts as a catalyst in the formation of a variety of organic molecules. The compound facilitates the formation of covalent bonds between different molecules, and the resulting product is dependent on the reactant molecules and the reaction conditions.
Biochemical and Physiological Effects
N-Boc-(+/-)-cis (N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98%) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have an effect on the activity of enzymes involved in the synthesis and breakdown of proteins, carbohydrates, and lipids. Additionally, it has been shown to affect the activity of enzymes involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

N-Boc-(+/-)-cis (N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98%) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98% has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a high degree of purity and is relatively stable in a variety of conditions. However, it is important to note that the compound is highly reactive, and caution should be taken when handling and storing it.

Future Directions

The potential future directions for research involving N-Boc-(+/-)-cis (N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98%) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98% are numerous. One potential direction is the use of the compound in the development of new pharmaceuticals and other organic molecules. Additionally, further research could be conducted to investigate the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of biopolymers. Finally, further research could be conducted to investigate the potential applications of the compound in the synthesis of peptides, nucleosides, and other organic molecules.

Synthesis Methods

N-Boc-(+/-)-cis (N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98%) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98% can be synthesized by a variety of methods. The most common method is the reaction of N-Boc-2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde with a base such as sodium hydroxide or potassium hydroxide in an aqueous solution. This reaction results in the formation of the desired product, which can then be isolated and purified.

properties

IUPAC Name

tert-butyl N-[(2S,3R)-3-formyl-2-bicyclo[2.2.1]hept-5-enyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11-9-5-4-8(6-9)10(11)7-15/h4-5,7-11H,6H2,1-3H3,(H,14,16)/t8?,9?,10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKGEQNCWLODKY-LXKPXOPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC(C1C=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@@H](C2CC1C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(2S,3R)-3-formyl-2-bicyclo[2.2.1]hept-5-enyl]carbamate

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